molecular formula C26H35FO6 B13865390 [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B13865390
M. Wt: 462.5 g/mol
InChI Key: JVMKMVBXZBLQMS-CFVAKXCYSA-N
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Description

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Hydroxylation: Introduction of hydroxyl groups at the 11th and 17th positions using reagents like osmium tetroxide or selenium dioxide.

    Acetylation: Introduction of the hydroxyacetyl group at the 17th position using acetic anhydride.

    Butanoate Ester Formation: Esterification of the hydroxyl group at the 17th position with butanoic acid using a suitable esterification reagent like dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction of the keto group at the 3rd position can yield secondary alcohols.

    Substitution: The fluorine atom at the 9th position can be substituted with other halogens or functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various corticosteroid derivatives with enhanced properties.

    Analytical Standards: Employed as a standard in analytical chemistry for the quantification of corticosteroids.

Biology

    Cell Signaling Studies: Used to study the effects of corticosteroids on cell signaling pathways and gene expression.

Medicine

    Anti-inflammatory Agent: Widely used in the treatment of inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

    Immunosuppressive Agent: Used in organ transplantation to prevent rejection.

Industry

    Pharmaceutical Formulations: Incorporated into various pharmaceutical formulations for topical, oral, and injectable administration.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory and immunosuppressive properties.

    Prednisolone: A synthetic corticosteroid with a similar structure but lacking the fluorine atom at the 9th position.

    Betamethasone: A synthetic corticosteroid with a similar structure but differing in the configuration of the hydroxyl groups.

Uniqueness

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate is unique due to the presence of the fluorine atom at the 9th position, which enhances its potency and duration of action compared to other corticosteroids.

Properties

Molecular Formula

C26H35FO6

Molecular Weight

462.5 g/mol

IUPAC Name

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19?,20-,23-,24-,25+,26?/m0/s1

InChI Key

JVMKMVBXZBLQMS-CFVAKXCYSA-N

Isomeric SMILES

CCCC(=O)OC1([C@H](CC2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO

Origin of Product

United States

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